molecular formula C8H14O7S B14140581 Diethyl [(methanesulfonyl)oxy]propanedioate CAS No. 88973-33-5

Diethyl [(methanesulfonyl)oxy]propanedioate

Cat. No.: B14140581
CAS No.: 88973-33-5
M. Wt: 254.26 g/mol
InChI Key: UIGVADXGXAGTJN-UHFFFAOYSA-N
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Description

Diethyl [(methanesulfonyl)oxy]propanedioate is an organic compound with the molecular formula C8H14O7S. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and methanesulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(methanesulfonyl)oxy]propanedioate can be synthesized through the reaction of diethyl malonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the substitution of the hydrogen atom in diethyl malonate with the methanesulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(methanesulfonyl)oxy]propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form diethyl propanedioate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Diethyl malonate and methanesulfonic acid.

    Reduction: Diethyl propanedioate.

Scientific Research Applications

Diethyl [(methanesulfonyl)oxy]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of various esters and acids.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [(methanesulfonyl)oxy]propanedioate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the methanesulfonyl group.

    Diethyl ethoxymethylenemalonate: Contains an ethoxymethylene group instead of methanesulfonyl.

    Diethyl bromomalonate: Contains a bromine atom instead of methanesulfonyl.

Uniqueness

Diethyl [(methanesulfonyl)oxy]propanedioate is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions makes it versatile for different applications.

Properties

IUPAC Name

diethyl 2-methylsulfonyloxypropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7S/c1-4-13-7(9)6(8(10)14-5-2)15-16(3,11)12/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGVADXGXAGTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553689
Record name Diethyl [(methanesulfonyl)oxy]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88973-33-5
Record name Diethyl [(methanesulfonyl)oxy]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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